molecular formula C11H9BrN4O B14911187 1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile

1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14911187
M. Wt: 293.12 g/mol
InChI Key: UARJYEVCQFNWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Methoxylation: The addition of a methoxy group to the benzyl ring.

    Formation of the Triazole Ring: This step involves the cyclization of the intermediate compounds to form the triazole ring.

    Introduction of the Carbonitrile Group: The final step involves the addition of the carbonitrile group to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use automated systems and advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate: This compound shares a similar benzyl and bromine structure but differs in the presence of a piperazine ring.

    2-Bromo-5-methoxybenzyl bromide: This compound is similar in structure but lacks the triazole and carbonitrile groups.

Uniqueness

1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to the combination of its bromine, methoxy, triazole, and carbonitrile groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H9BrN4O

Molecular Weight

293.12 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C11H9BrN4O/c1-17-10-3-2-9(12)4-8(10)6-16-7-14-11(5-13)15-16/h2-4,7H,6H2,1H3

InChI Key

UARJYEVCQFNWPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C=NC(=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.